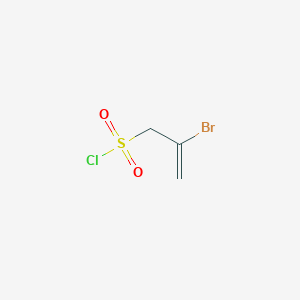
N-(4-(dimethylamino)phenethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)phenethyl)-4-(trifluoromethyl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. DTBZ is a radioligand that binds to the vesicular monoamine transporter 2 (VMAT2), a protein that is responsible for transporting monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles in neurons. In
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization : This compound has been used in the synthesis of aromatic polymers, which include polyamides, polyimides, and polyureas containing 1,3,5-triazine rings. These polymers exhibit solubility in certain organic solvents and stability up to high temperatures, making them suitable for various industrial applications (Lin, Yuki, Kunisada, & Kondo, 1990).
Chemical Sensing and Detection : In the field of chemical sensing, derivatives of this compound have been used to create fluorescent chemo-sensors. These sensors show selective and significant fluorescence quenching in the presence of specific substances like picric acid, which is useful in detecting explosives or pollutants (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Antitumor Agents : Some benzamide derivatives, including compounds similar to N-(4-(dimethylamino)phenethyl)-4-(trifluoromethyl)benzamide, have been studied for their potential as antitumor agents. These compounds have shown effects on cellular processes like mitosis, which is crucial in cancer research (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Molecular Imaging in Cancer Diagnosis : In medical imaging, specifically positron emission tomography (PET), certain benzamide derivatives have been developed to enhance the detection of malignant melanoma. These compounds, such as N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, show promise in improving the early-stage diagnosis of melanoma (Pyo, Kim, Kim, Lim, Kwon, Kang, Kim, Bom, & Min, 2020).
Supramolecular Chemistry : The compound has been instrumental in studying new supramolecular packing motifs. For example, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, a related compound, has a structure that features aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests a new mode of organization for some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-23(2)16-9-3-13(4-10-16)11-12-22-17(24)14-5-7-15(8-6-14)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKFGYCWKNTEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)



![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)
